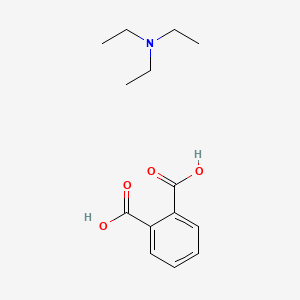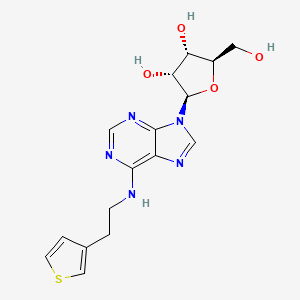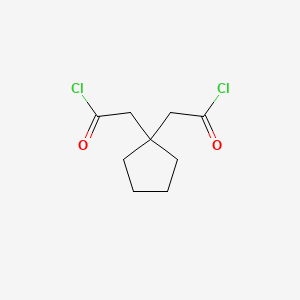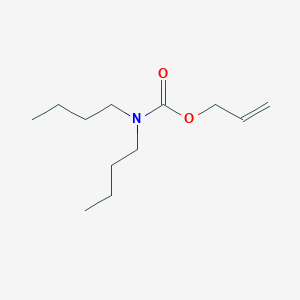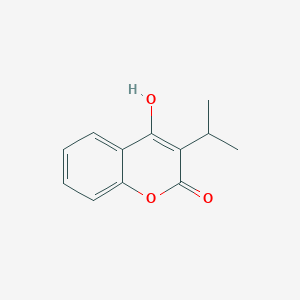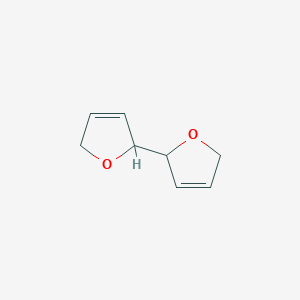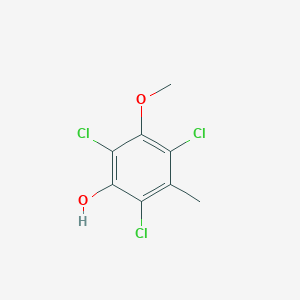
2,4,6-Trichloro-3-methoxy-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H7Cl3O2. It is a derivative of phenol, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3-methoxy-5-methylphenol typically involves the chlorination of 3-methoxy-5-methylphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of trichloroquinone derivatives.
Reduction: Formation of dichloro or monochloro phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
2,4,6-Trichloro-3-methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its antimicrobial properties and effects on microbial growth.
Medicine: Investigated for potential use in antiseptics and disinfectants.
Industry: Utilized in the formulation of preservatives for various products, including cosmetics and pharmaceuticals.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Lacks the methoxy and methyl groups, making it less hydrophobic.
3-Methoxy-5-methylphenol: Lacks the chlorine atoms, resulting in lower antimicrobial activity.
2,4-Dichloro-6-methoxyphenol: Contains fewer chlorine atoms, affecting its reactivity and antimicrobial properties.
Uniqueness
2,4,6-Trichloro-3-methoxy-5-methylphenol is unique due to the combination of chlorine, methoxy, and methyl groups, which enhance its antimicrobial activity and make it more effective in various applications compared to its analogs.
特性
| 110605-31-7 | |
分子式 |
C8H7Cl3O2 |
分子量 |
241.5 g/mol |
IUPAC名 |
2,4,6-trichloro-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-3-4(9)7(12)6(11)8(13-2)5(3)10/h12H,1-2H3 |
InChIキー |
RAJAPXXMSSDPFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



